3-(2-Piperidyl)propyl Acetate Acetate

Catalog No.
S12311832
CAS No.
M.F
C12H23NO4
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Piperidyl)propyl Acetate Acetate

Product Name

3-(2-Piperidyl)propyl Acetate Acetate

IUPAC Name

acetic acid;3-piperidin-2-ylpropyl acetate

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C10H19NO2.C2H4O2/c1-9(12)13-8-4-6-10-5-2-3-7-11-10;1-2(3)4/h10-11H,2-8H2,1H3;1H3,(H,3,4)

InChI Key

PHCGIKKGFFYHFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)OCCCC1CCCCN1

3-(2-Piperidyl)propyl Acetate Acetate is a chemical compound characterized by its structure, which includes a piperidine ring and an acetate group. This compound is part of a larger class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for 3-(2-Piperidyl)propyl Acetate Acetate can be represented as C₁₁H₁₅NO₄, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

, including:

  • Esterification: The formation of the acetate group from acetic acid and an alcohol component derived from the piperidine structure.
  • Hydrogenation: This may be used to reduce double bonds in the propyl chain or to modify the piperidine ring.
  • Alkylation: The introduction of the propyl group onto the piperidine nitrogen is often achieved through alkylation reactions.

These reactions can be catalyzed by various reagents, including acids or bases, and may involve solvents such as ethanol or methanol to facilitate the process .

Piperidine derivatives, including 3-(2-Piperidyl)propyl Acetate Acetate, exhibit a range of biological activities. Research indicates that these compounds can possess:

  • Antidepressant properties: Some piperidine derivatives have been shown to influence neurotransmitter systems, potentially alleviating symptoms of depression.
  • Antimicrobial effects: Certain structural modifications in piperidines enhance their ability to combat bacterial and fungal infections.
  • Analgesic activity: Some studies suggest that these compounds may act as pain relievers through modulation of pain pathways in the nervous system .

The synthesis of 3-(2-Piperidyl)propyl Acetate Acetate can be accomplished through various methods:

  • Direct Esterification:
    • Reacting 2-piperidinol with acetic acid in the presence of an acid catalyst.
  • Acetylation:
    • Treating 2-piperidylpropanol with acetic anhydride or acetyl chloride to form the acetate derivative.
  • Multi-step Synthesis:
    • Starting from commercially available piperidine derivatives and employing a series of reactions (e.g., alkylation followed by esterification) to achieve the final product .

3-(2-Piperidyl)propyl Acetate Acetate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new medications targeting neurological disorders.
  • Chemical Research: In studies aimed at understanding structure-activity relationships within piperidine derivatives.
  • Agricultural Chemistry: Investigated for potential use in developing agrochemicals due to its biological activity against pests .

Interaction studies involving 3-(2-Piperidyl)propyl Acetate Acetate focus on its binding affinity with various receptors and enzymes. Notable interactions include:

  • Cholinergic receptors: Compounds in this class may inhibit or activate these receptors, influencing cognitive functions.
  • Monoamine oxidase enzymes: Some studies suggest that certain derivatives can inhibit these enzymes, which are crucial for neurotransmitter metabolism .

Several compounds share structural similarities with 3-(2-Piperidyl)propyl Acetate Acetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-MethylpiperidineMethyl group on nitrogenUsed as a solvent and reagent
2-PyrrolidinoneLactam structureExhibits different pharmacological effects
N-Boc-piperidineProtected amine groupUseful in peptide synthesis
N-EthylpiperidineEthyl substitution on nitrogenPotentially different receptor interactions

Uniqueness

3-(2-Piperidyl)propyl Acetate Acetate stands out due to its specific combination of a propyl chain and acetate functionality attached to a piperidine ring, which may confer unique pharmacological properties not found in simpler derivatives.

Catalytic asymmetric synthesis has emerged as a cornerstone for constructing enantiomerically enriched piperidine frameworks. Metal-catalyzed cyclization strategies employing ruthenium or rhodium complexes enable the formation of chiral piperidines through intramolecular hydrosilylation or hydroamination. For instance, Joung et al. demonstrated that ruthenium-catalyzed hydrosilylation of quinolines and pyridines proceeds via 1,4- or 1,2-regioselective pathways, depending on substrate substitution patterns. Phillips et al. further advanced this field by developing a double reductive amination strategy using ketones and aldehydes, achieving up to 20:1 diastereoselectivity through substrate-controlled stereochemistry.

Organocatalytic methods have also gained prominence. Sun et al. reported a chiral phosphoric acid-catalyzed cyclization of unsaturated acetals, yielding piperidines with up to 96:4 enantiomeric ratio via a transacetalization/SN2'-like mechanism. This approach leverages hydrogen-bonding interactions between the catalyst and substrate to induce axial chirality during the ring-closing step.

A comparative analysis of asymmetric methods reveals distinct advantages (Table 1):

MethodCatalystYield (%)er/drKey Feature
HydrosilylationRuCl378–9295:5 erTolerates electron-deficient substrates
Double Reductive AminationNaCNBH365–8820:1 drSubstrate-controlled selectivity
CPA-Catalyzed CyclizationChiral phosphoric acid72–8596:4 erNo metal reagents required

Multicomponent Reaction Strategies for Piperidine Core Assembly

Multicomponent reactions (MCRs) offer efficient one-pot routes to functionalized piperidines. A notable example involves the pseudo five-component reaction between β-nitrostyrenes, Meldrum’s acid, aromatic aldehydes, and ammonium acetate, which assembles the piperidine ring through consecutive Knoevenagel condensation, Michael addition, and Mannich cyclization. This method produces highly substituted piperidines with Meldrum’s acid moieties in 68–82% yields, demonstrating excellent functional group tolerance for electron-donating and withdrawing aryl groups.

Mechanistic studies reveal that the reaction proceeds via initial formation of a β-nitrostyrene-Meldrum’s acid adduct, which undergoes nucleophilic attack by in situ-generated enamine species. The stereochemical outcome depends on the electronic nature of the aromatic aldehyde, with electron-rich substrates favoring cis-diastereomers due to stabilized transition states.

Substrate scope analysis (Table 2) highlights the versatility of this approach:

β-Nitrostyrene SubstituentAldehydeYield (%)Diastereoselectivity (cis:trans)
4-OMe-C6H44-NO2-C6H4CHO783.2:1
3-Cl-C6H44-MeO-C6H4CHO822.8:1
2-FurylC6H5CHO681.5:1

Solvent-Free Synthesis and Green Chemistry Optimization

The drive toward sustainable synthesis has spurred development of solvent-free methods for piperidine derivatives. Microwave-assisted Leuckart reactions enable efficient reductive amination of diketones with ammonium formate, yielding N-aryl piperidines in 70–87% yields without solvent. This approach reduces reaction times from 12 hours to 30 minutes compared to conventional heating, while maintaining excellent regioselectivity for six-membered ring formation.

Mechanochemical synthesis using ball milling has shown promise for acetate group introduction. Preliminary studies indicate that grinding 2-piperidinol with acetyl chloride in the presence of molecular sieves affords 3-(2-Piperidyl)propyl Acetate Acetate in 65% yield, though stereocontrol remains challenging under these conditions.

Post-Functionalization Techniques for Acetate Group Introduction

Selective acetylation of preformed piperidine intermediates represents the most direct route to 3-(2-Piperidyl)propyl Acetate Acetate. Reductive amination of glutaric dialdehyde with aniline derivatives, followed by ruthenium-catalyzed hydrosilylation, provides secondary amine intermediates that undergo quantitative acetylation with acetic anhydride. This sequential approach achieves overall yields of 58–64% with excellent control over substitution patterns.

Enzymatic acetylation using lipases has emerged as a stereoselective alternative. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 3-(2-Piperidyl)propanol with vinyl acetate in non-aqueous media, yielding the target compound with 89% enantiomeric excess in optimized conditions.

Comparative evaluation of acetylation methods (Table 3):

MethodReagent/CatalystYield (%)Selectivity
Chemical AcetylationAcetic anhydride92–95Non-selective
Enzymatic AcetylationCAL-B lipase78–8289% ee
MechanochemicalAcetyl chloride65Racemic

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

245.16270821 g/mol

Monoisotopic Mass

245.16270821 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

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